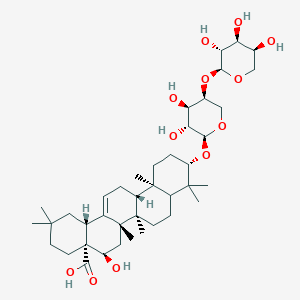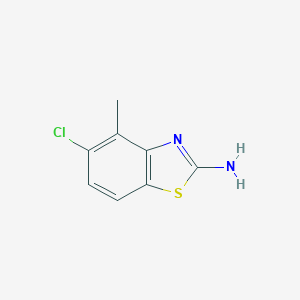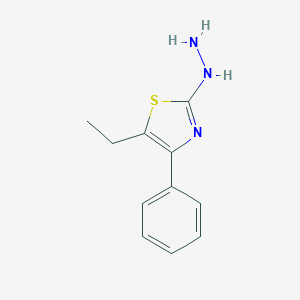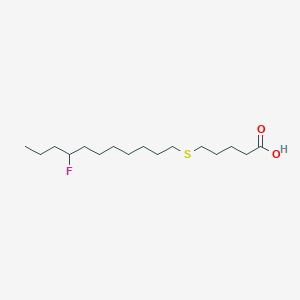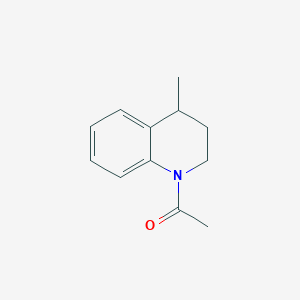
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as MDQE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDQE is a ketone derivative of 4-methyl-1,2,3,4-tetrahydroquinoline, which is a heterocyclic compound with a wide range of biological activities.
作用機序
The exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
生化学的および生理学的効果
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a number of biochemical and physiological effects in animal models. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to alleviate pain in animal models of chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to protect neurons against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors, as well as its ability to cross the blood-brain barrier. However, 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone also has some limitations, including its relatively short half-life and the potential for toxicity at high doses.
将来の方向性
There are several potential future directions for research on 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone for the treatment of epilepsy and chronic pain. Another area of interest is the investigation of the neuroprotective effects of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone in animal models of neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone and to determine its potential for clinical use.
合成法
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized through a multistep process that involves the reaction of 4-methyl-1,2,3,4-tetrahydroquinoline with ethyl chloroacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the oxidation of the resulting alcohol with chromium trioxide to yield 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
科学的研究の応用
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to exhibit significant anticonvulsant and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and excitotoxicity.
特性
CAS番号 |
135579-07-6 |
|---|---|
製品名 |
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
KFEGYPQOCZBZQO-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C |
正規SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



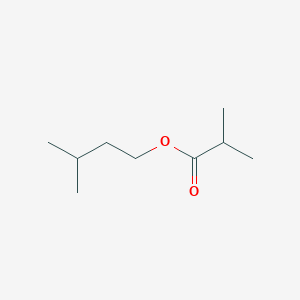
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
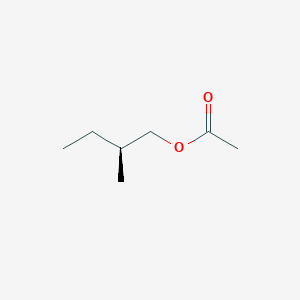
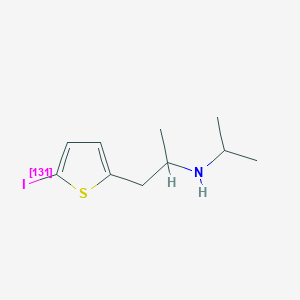
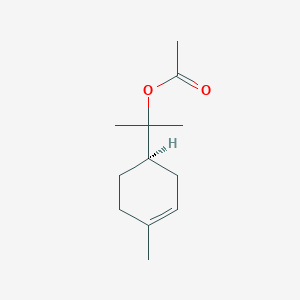
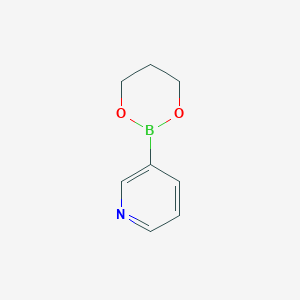
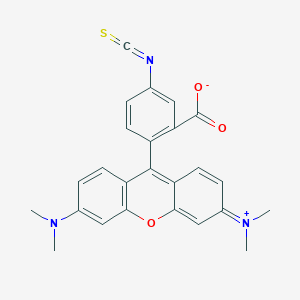
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)
